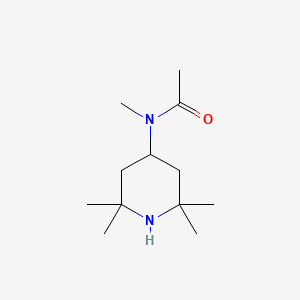![molecular formula C15H12N4O2S B5644485 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]](/img/structure/B5644485.png)
1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone], also known as HPTSC, is a compound that has been studied for its potential use in scientific research. It is a thiosemicarbazone derivative of indole-2,3-dione, and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. It has been found to induce apoptosis in cancer cells, and to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the protection of neurons from oxidative stress and inflammation. It has also been found to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] in lab experiments is its potential as a cytotoxic agent against cancer cells, which could be useful in the development of new cancer treatments. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several potential future directions for research on 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]. One area of interest is its use in combination with other compounds to enhance its cytotoxic effects on cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] and to optimize its use in scientific research.
Méthodes De Synthèse
1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] can be synthesized through a multi-step process involving the reaction of indole-2,3-dione with thiosemicarbazide, followed by the addition of p-hydroxybenzaldehyde. The resulting compound can then be purified and characterized through various analytical techniques.
Applications De Recherche Scientifique
1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] has been studied for its potential use in cancer research, as it has been found to have cytotoxic effects on cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been found to have neuroprotective effects.
Propriétés
IUPAC Name |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-hydroxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-10-7-5-9(6-8-10)16-15(22)19-18-13-11-3-1-2-4-12(11)17-14(13)21/h1-8,17,20-21H,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYVBANLKXRHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=S)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-fluorobenzyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5644404.png)

![(3S*,4R*)-1-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5644420.png)
![N-1,3-benzodioxol-5-yl-8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5644429.png)
![2-(2-isobutoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5644434.png)
![(3R*,4S*)-1-[(1-methyl-1H-indol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5644439.png)
![2-cyclopropyl-8-[(2,3-dimethylphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5644445.png)
![5-[3-(1H-pyrazol-4-yl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5644446.png)
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-5,6-dimethylpyrimidin-4-amine](/img/structure/B5644469.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-N-[4-(1H-pyrazol-1-yl)phenyl]piperidine-2-carboxamide](/img/structure/B5644489.png)
![2,4,5-trimethyl-6-{4-[(methylthio)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5644495.png)
![2-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5644503.png)
